molecular formula C8H7ClFNO3S B13352263 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride CAS No. 25300-04-3

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride

Cat. No.: B13352263
CAS No.: 25300-04-3
M. Wt: 251.66 g/mol
InChI Key: AWTMVPSESBZTGK-UHFFFAOYSA-N
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Description

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7ClNO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of an acetamido group at the 4-position and a chlorine atom at the 3-position on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride typically involves the chlorination of 4-acetamidobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 3-position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include amines.

Scientific Research Applications

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on enzymes or other biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues such as serine or cysteine in enzyme active sites. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamido-3-chlorobenzenesulfonyl chloride
  • 4-Acetamidobenzenesulfonyl chloride
  • 4-Acetamidobenzenesulfonyl fluoride

Uniqueness

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride is unique due to the presence of both the acetamido and chlorosulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis and research .

Properties

CAS No.

25300-04-3

Molecular Formula

C8H7ClFNO3S

Molecular Weight

251.66 g/mol

IUPAC Name

4-acetamido-3-chlorobenzenesulfonyl fluoride

InChI

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)

InChI Key

AWTMVPSESBZTGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)Cl

Origin of Product

United States

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